2-Fluoro-N-methyl-4-nitrobenzamide
Overview
Description
“2-Fluoro-N-methyl-4-nitrobenzamide” is a chemical compound with the molecular formula C8H7FN2O3 . It has a molecular weight of 198.15 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H7FN2O3/c1-10-8(12)6-3-2-5(11(13)14)4-7(6)9/h2-4H,1H3,(H,10,12)
. This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a predicted boiling point of 337.1±32.0 °C . The compound has a density of 1.358 and a predicted pKa of 12.77±0.46 .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques: 2-Fluoro-N-methyl-4-nitrobenzamide can be synthesized through a concise process starting from 2-fluoro-4-nitrotoluene. This involves oxidation with potassium permanganate, followed by chlorination, amination, and hydrogenation, resulting in high yields (Xu, Xu, & Zhu, 2013) (Xu, Xu, & Zhu, 2013).
Applications in Detection and Imaging
- Fluorescence Emission Studies: N-(methylthiazol-2-yl)nitrobenzamide, a compound structurally similar to this compound, exhibits selective fluorescence emissions changes upon interaction with certain metal ions, useful for the detection and discrimination of these ions (Phukan, Goswami, & Baruah, 2015) (Phukan, Goswami, & Baruah, 2015).
- Positron Emission Tomography (PET) Imaging: Related compounds, like 4-[18F]fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide, have been developed for PET imaging, particularly for imaging metabotropic glutamate receptor subtype 1 (mGluR1), indicating potential applications in neurological imaging (Yamasaki et al., 2011) (Yamasaki et al., 2011).
Potential in Drug Development
- Role in Antagonist Synthesis: It has been used in the synthesis of compounds like MDV3100, an androgen receptor antagonist, demonstrating its utility in the development of pharmacologically active compounds (Li Zhi-yu, 2012) (Li Zhi-yu, 2012).
- Cancer Imaging: F-18 labeled fluoroarylvaline derivatives, including compounds structurally related to this compound, have shown potential as PET imaging agents for tumor detection (Qiao et al., 2009) (Qiao et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
2-fluoro-N-methyl-4-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3/c1-10-8(12)6-3-2-5(11(13)14)4-7(6)9/h2-4H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGRZEVFBBAKCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40702697 | |
Record name | 2-Fluoro-N-methyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40702697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915087-24-0 | |
Record name | 2-Fluoro-N-methyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40702697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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